N,N'-di-Boc-L-cystine chemical properties and structure
N,N'-di-Boc-L-cystine chemical properties and structure
An In-depth Technical Guide to N,N'-di-Boc-L-cystine: Chemical Properties and Structure
Introduction
N,N'-di-Boc-L-cystine is a derivative of the amino acid L-cystine, where the amino groups of two L-cysteine molecules, linked by a disulfide bond, are protected by tert-butyloxycarbonyl (Boc) groups. This protection enhances the compound's stability and solubility, making it a crucial reagent in various biochemical and pharmaceutical applications.[1] It is particularly valuable in peptide synthesis, drug development, and the formation of bioconjugates.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Structure
N,N'-di-Boc-L-cystine consists of two N-Boc-L-cysteine residues joined by a disulfide bridge. The Boc protecting groups are attached to the alpha-amino groups of each cysteine moiety. The IUPAC name for this compound is (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.[]
Caption: 2D structure of N,N'-di-Boc-L-cystine.
Chemical and Physical Properties
The key chemical and physical properties of N,N'-di-Boc-L-cystine are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [1][][4][5] |
| Molecular Weight | 440.53 g/mol | [4] |
| Appearance | White powder | [1] |
| Melting Point | 140-150 °C | [1][] |
| Boiling Point | 627.4 °C at 760 mmHg | [] |
| Density | 1.313 g/cm³ | [] |
| Purity | ≥95-98% | [1][] |
| Optical Rotation | [α]²⁰/D = -115 ± 4° (c=1 in Acetic Acid) | [1] |
| Solubility | Insoluble in water. Soluble in 2 M HCl with heat. | [6][7] |
| Storage | Store at -20°C to 8°C | [1][4] |
Experimental Protocols
Synthesis of N,N'-di-Boc-L-cystine
A common method for the synthesis of N,N'-di-Boc-L-cystine involves the reaction of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[8]
Materials:
-
L-Cystine
-
Di-tert-butyl dicarbonate
-
Sodium hydroxide (B78521) (6 M)
-
Hydrochloric acid (2 N)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Sodium sulfate
Procedure:
-
Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).[8]
-
Adjust the pH to 10 by the dropwise addition of 6 M NaOH.[8]
-
Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.[8]
-
Stir the reaction mixture for 24 hours at room temperature.[8]
-
Acidify the mixture to pH 2 by the dropwise addition of 2 N HCl with stirring, which will result in the formation of a white precipitate.[8]
-
Extract the product with ethyl acetate (3 x 200 mL).[8]
-
Combine the organic layers and wash with pH 2 water (2 x 100 mL) followed by a brine solution.[8]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.[8]
-
Wash the solid with hexane multiple times to obtain pure N,N'-di-Boc-L-cystine (98% yield).[8]
Caption: Workflow for the synthesis of N,N'-di-Boc-L-cystine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of N,N'-di-Boc-L-cystine. A mixed-mode chromatography approach can be employed for the analysis of cysteine and its derivatives.[9]
Instrumentation & Conditions:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a sulfuric acid buffer. For instance, a starting condition could be 20% acetonitrile and 80% water with 0.1% H₂SO₄.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 200 nm.[9]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.22 µm syringe filter before injection.
Applications in Research and Drug Development
N,N'-di-Boc-L-cystine is a versatile building block in several areas of chemical and biological research.
-
Peptide Synthesis: It serves as a protected form of cystine for incorporation into peptides during solid-phase peptide synthesis (SPPS). The Boc groups prevent unwanted side reactions at the amino termini, and the disulfide bond is crucial for the tertiary structure of many proteins and peptides.[1]
-
Drug Development: This compound is instrumental in designing novel therapeutics.[1] It is used in the synthesis of enzyme inhibitors and targeted drug delivery systems.[1] A specific application includes its use as a reagent in the synthesis of Toll-Like Receptor-2 (TLR2) agonist lipopeptides.[]
-
Bioconjugation: The disulfide bond can be selectively cleaved under reducing conditions, making N,N'-di-Boc-L-cystine and its derivatives useful for creating stable linkages in bioconjugates that can be cleaved within the reducing environment of a cell.[1]
Caption: Key application areas of N,N'-di-Boc-L-cystine.
Conclusion
N,N'-di-Boc-L-cystine is a fundamental reagent for chemists and biochemists. Its well-defined chemical properties and structure, coupled with its enhanced stability and solubility due to the Boc protecting groups, make it an indispensable tool in modern peptide synthesis, the development of novel pharmaceuticals, and the engineering of complex biomolecular conjugates. The protocols and data presented in this guide offer a solid foundation for its effective use in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. reactivi.ro [reactivi.ro]
- 5. N,n'-bis-Boc-L-cystine 97.00% | CAS: 10389-65-8 | AChemBlock [achemblock.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rsc.org [rsc.org]
- 9. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
